molecular formula C13H18N2 B7893647 (1-Methyl-1H-indol-4-ylmethyl)-propylamine

(1-Methyl-1H-indol-4-ylmethyl)-propylamine

Cat. No.: B7893647
M. Wt: 202.30 g/mol
InChI Key: DQUOWQYJCUVEGB-UHFFFAOYSA-N
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Description

(1-Methyl-1H-indol-4-ylmethyl)-propylamine is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of this compound consists of an indole ring substituted with a methyl group at the nitrogen atom and a propylamine group at the 4-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-indol-4-ylmethyl)-propylamine can be achieved through several synthetic routes. One common method involves the alkylation of 1-methylindole with a suitable alkylating agent, followed by the introduction of the propylamine group. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the indole nitrogen, allowing it to react with the alkylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-indol-4-ylmethyl)-propylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

(1-Methyl-1H-indol-4-ylmethyl)-propylamine has several scientific research applications, including:

    Biology: It serves as a probe to study the biological activity of indole derivatives and their interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-Methyl-1H-indol-4-ylmethyl)-propylamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, a protein involved in cell division, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    (1-Methyl-1H-indol-3-ylmethyl)-propylamine: Similar structure but with the propylamine group at the 3-position.

    (1-Methyl-1H-indol-2-ylmethyl)-propylamine: Similar structure but with the propylamine group at the 2-position.

    (1-Methyl-1H-indol-5-ylmethyl)-propylamine: Similar structure but with the propylamine group at the 5-position.

Uniqueness

(1-Methyl-1H-indol-4-ylmethyl)-propylamine is unique due to the specific positioning of the propylamine group at the 4-position of the indole ring. This positioning can influence the compound’s reactivity, biological activity, and interactions with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(1-methylindol-4-yl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-3-8-14-10-11-5-4-6-13-12(11)7-9-15(13)2/h4-7,9,14H,3,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUOWQYJCUVEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C2C=CN(C2=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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